Cas no 1039818-93-3 (N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine)
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine
- N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine
- 2-N-[[3-(trifluoromethyl)phenyl]methyl]benzene-1,2-diamine
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- Inchi: 1S/C14H13F3N2/c15-14(16,17)11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)18/h1-8,19H,9,18H2
- InChI Key: BGTMJWXFTYJLTH-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)CNC1C=CC=CC=1N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 280
- XLogP3: 3.6
- Topological Polar Surface Area: 38
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N305786-100mg |
N1-{[3-(Trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N305786-500mg |
N1-{[3-(Trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 500mg |
$ 250.00 | 2022-06-03 | ||
| TRC | N305786-1g |
N1-{[3-(Trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 1g |
$ 390.00 | 2022-06-03 | ||
| Life Chemicals | F1911-3773-0.25g |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 95%+ | 0.25g |
$280.0 | 2023-09-06 | |
| Life Chemicals | F1911-3773-0.5g |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 95%+ | 0.5g |
$295.0 | 2023-09-06 | |
| Life Chemicals | F1911-3773-1g |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 95%+ | 1g |
$311.0 | 2023-09-06 | |
| Life Chemicals | F1911-3773-2.5g |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 95%+ | 2.5g |
$622.0 | 2023-09-06 | |
| Life Chemicals | F1911-3773-5g |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 95%+ | 5g |
$800.0 | 2023-09-06 | |
| Life Chemicals | F1911-3773-10g |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine |
1039818-93-3 | 95%+ | 10g |
$1165.0 | 2023-09-06 |
N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N1-{[3-(trifluoromethyl)phenyl]methyl}benzene-1,2-diamine
N1-{[3-(Trifluoromethyl)Phenyl]Methyl}Benzene-1,2-Diamine: A Comprehensive Overview
N1-{[3-(Trifluoromethyl)Phenyl]Methyl}Benzene-1,2-Diamine, also known by its CAS No. 1039818-93-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with two amino groups and a trifluoromethyl-substituted phenyl methyl group. The presence of the trifluoromethyl group introduces interesting electronic and steric properties, making this compound a valuable building block in synthetic chemistry.
The synthesis of N1-{[3-(Trifluoromethyl)Phenyl]Methyl}Benzene-1,2-Diamine involves a series of carefully designed reactions that ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient pathways for its production. Researchers have explored the use of transition metal catalysts to facilitate key steps such as coupling reactions and reductions, significantly improving the overall process. These innovations not only enhance the scalability of the synthesis but also align with modern sustainability goals.
One of the most notable applications of this compound lies in its role as an intermediate in drug discovery and development. The benzene-1,2-diamine framework is a common motif in pharmaceuticals, particularly in the design of kinase inhibitors and other bioactive molecules. The trifluoromethyl group further enhances the compound's pharmacokinetic properties, making it an attractive candidate for medicinal chemists. Recent studies have demonstrated its potential in targeting specific protein-protein interactions, a rapidly growing area in therapeutic development.
In addition to its pharmaceutical applications, N1-{[3-(Trifluoromethyl)Phenyl]Methyl}Benzene-1,2-Diamine has found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for use in catalysis and sensing technologies. For instance, researchers have reported its application as a ligand in homogeneous catalysis for olefin polymerization, showcasing its versatility across different chemical domains.
From a structural standpoint, the compound exhibits a planar geometry due to the aromatic nature of the benzene ring. The trifluoromethyl group introduces electron-withdrawing effects, which influence the reactivity of the amino groups. This electronic interplay is crucial for understanding the compound's behavior in various chemical transformations. Advanced computational methods, such as density functional theory (DFT), have been employed to study these effects in detail, providing insights into its reactivity and selectivity.
Recent research has also focused on the environmental impact of N1-{[3-(Trifluoromethyl)Phenyl]Methyl}Benzene-1,2-Diamine. Studies on its biodegradation pathways and toxicological profiles are essential for ensuring safe handling and disposal. Preliminary findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing potential environmental risks. These studies underscore the importance of sustainable practices in chemical manufacturing.
In conclusion, N1-{[3-(Trifluoromethyl)Phenyl]Methyl}Benzene-1,2-Diamine (CAS No. 1039818-93-3) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthesis and application techniques, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials and optimize existing processes, this compound is poised to make even greater contributions to science and industry.
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